1H NMR and 13C NMR chemical shifts for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide
1H NMR and 13C NMR chemical shifts for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized for its favorable physicochemical properties and target-binding versatility. The functionalization of this core—specifically in the case of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide —introduces unique electronic and steric environments that must be rigorously characterized. This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Designed for research scientists and drug development professionals, this whitepaper bridges the gap between raw spectral data and the underlying quantum mechanical causality, ensuring high-fidelity structural validation.
Molecular Architecture & Rationale for NMR Analysis
The molecular architecture of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide (C 7 H 11 BrN 4 O) consists of three distinct domains:
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The 1H-Pyrazole Core: The aromatic system is substituted at C3 (methyl), C4 (bromine), and N1 (alkyl chain). The regiochemistry of these substituents profoundly impacts the local magnetic shielding.
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The Halogen Substituent (C4-Br): The bromine atom exerts a strong inductive electron-withdrawing effect, yet its large electron cloud induces a significant diamagnetic shielding effect (the "heavy atom effect") on the directly attached carbon[1].
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The Propanehydrazide Chain: The N1-linked aliphatic chain terminates in a hydrazide moiety (-C(=O)NHNH 2 ). The protons on this chain are highly sensitive to hydrogen bonding and solvent interactions, making DMSO-d 6 the optimal solvent for resolving the exchangeable -NH and -NH 2 protons[2].
Experimental Workflows: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The protocol below ensures that the resulting spectra are free from artifacts and that the regiochemistry is unambiguously confirmed.
Step-by-Step NMR Acquisition Methodology
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Sample Preparation: Weigh exactly 15.0–20.0 mg of high-purity 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide. Dissolve completely in 600 µL of deuterated dimethyl sulfoxide (DMSO-d 6 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous, particle-free solution to a standard 5 mm precision NMR tube.
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Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for the 1 H and 13 C nuclei. Lock the magnetic field to the deuterium resonance of DMSO-d 6 [3].
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Shimming: Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field. This is critical for resolving the fine J -coupling splitting of the propanehydrazide aliphatic triplets.
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1 H NMR Acquisition: Acquire the 1 H spectrum using a standard single-pulse sequence. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and accumulate 16 to 32 scans to achieve a high signal-to-noise ratio (SNR)[3].
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13 C NMR Acquisition: Acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30). Set the spectral width to 220 ppm, D1 to 2.0 seconds, and accumulate a minimum of 1024 scans. The high number of scans is necessary due to the lower natural abundance of 13 C and the slow relaxation of the quaternary carbons (C3, C4, and C=O).
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Data Processing: Apply a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct the spectra manually. Reference the chemical shifts to the residual solvent peak (DMSO-d 6 : 1 H at 2.50 ppm, 13 C at 39.52 ppm).
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring that 1D assignments are rigorously backed by 2D connectivity mapping.
Figure 1: Self-validating NMR experimental workflow for structural confirmation.
Spectral Data & Signal Assignments
The quantitative data derived from the experimental protocol is summarized in the tables below. The causality behind each chemical shift is explicitly detailed to provide a mechanistic understanding of the molecule's electronic environment.
Table 1: 1 H NMR Data (400 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality & Assignment Notes |
| -NH- (Hydrazide) | ~ 9.15 | br s (or t) | 1H | - | Highly deshielded by the adjacent carbonyl group. Broadened due to quadrupolar relaxation of nitrogen and chemical exchange. |
| C5-H (Pyrazole) | ~ 7.82 | s | 1H | - | Deshielded by the adjacent N1 atom and the aromatic ring current. Appears as a singlet because C4 is fully substituted by bromine[1]. |
| -NH 2 (Hydrazide) | ~ 4.25 | br s | 2H | - | Typical shift for terminal hydrazide protons in DMSO-d 6 . Exchangeable with D 2 O. |
| N1-CH 2 | ~ 4.18 | t | 2H | 6.8 | Deshielded by the direct attachment to the electronegative N1 atom of the pyrazole ring. Splits into a triplet due to the adjacent -CH
2
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| CH 2 -C=O | ~ 2.65 | t | 2H | 6.8 | Shifted downfield relative to standard alkanes due to the anisotropic effect of the adjacent carbonyl group. |
| C3-CH 3 | ~ 2.16 | s | 3H | - | Attached to the sp 2 hybridized C3 of the pyrazole. The lack of adjacent protons results in a sharp singlet. |
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality & Assignment Notes |
| C=O (Carbonyl) | ~ 169.8 | Quaternary | Highly deshielded due to the electronegativity of oxygen and the sp 2 hybridization. |
| C3 (Pyrazole) | ~ 147.5 | Quaternary | Deshielded by the adjacent N2 atom and the inductive effect of the attached methyl group. |
| C5 (Pyrazole) | ~ 130.2 | CH | Standard aromatic pyrazole carbon shift, influenced by the adjacent N1 atom. |
| C4 (Pyrazole) | ~ 93.8 | Quaternary | Critical Diagnostic Signal: Exhibits a massive upfield shift due to the "heavy atom effect" of the directly attached bromine atom. The diamagnetic shielding from the large electron cloud of Br overrides the expected aromatic deshielding[1]. |
| N1-CH 2 | ~ 46.8 | CH 2 | Deshielded aliphatic carbon due to the directly attached N1 nitrogen. |
| CH 2 -C=O | ~ 33.5 | CH 2 | Alpha-carbon to the carbonyl group; standard shift for a propanoic acid/hydrazide derivative[2]. |
| C3-CH 3 | ~ 11.2 | CH 3 | Highly shielded primary aliphatic carbon attached to the heteroaromatic ring. |
Mechanistic Insights & Regiochemical Validation
The most common pitfall in the synthesis of N-alkylated pyrazoles is the formation of regioisomers (e.g., alkylation at N1 vs. N2). The NMR data provided above acts as a self-validating system to confirm the correct regiochemistry:
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The Heavy Atom Effect: The 13 C signal at ~93.8 ppm is the definitive marker for C4-bromination. If the bromine were at C3 or C5, the corresponding carbon would shift upfield, fundamentally altering the spectral fingerprint[1].
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HMBC Correlations (Through-Bond Mapping): To absolutely validate that the propanehydrazide chain is at N1 and the methyl is at C3 (rather than the reverse 5-methyl-1-alkyl isomer), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is employed. The N1-CH 2 protons (~4.18 ppm) will show a strong 3JCH correlation to C5 (~130.2 ppm) but no correlation to C3 (~147.5 ppm). Conversely, the C3-CH 3 protons (~2.16 ppm) will correlate to C3 and C4, locking the regiochemical assignment in place.
Conclusion
The comprehensive NMR characterization of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide requires a deep understanding of heteroaromatic electronic effects. By analyzing the heavy atom effect of the C4-bromine and the solvent-dependent behavior of the hydrazide moiety, researchers can unambiguously confirm the structural integrity of this compound. Adhering to the self-validating acquisition protocols outlined in this guide ensures high-fidelity data, mitigating the risk of downstream failures in drug development pipelines caused by misassigned regioisomers.
